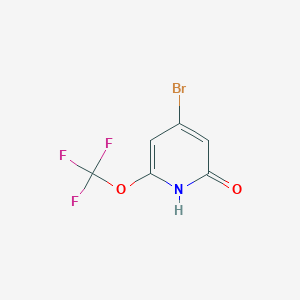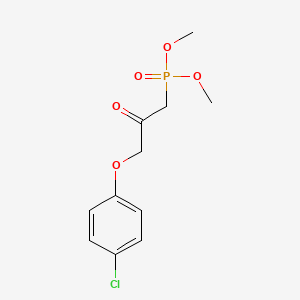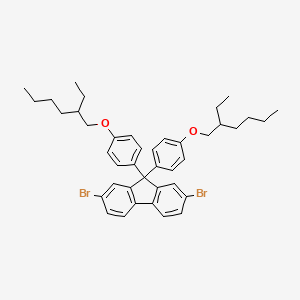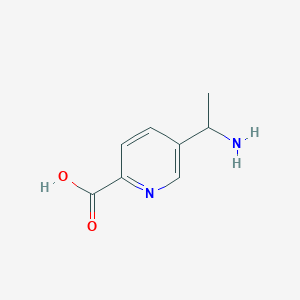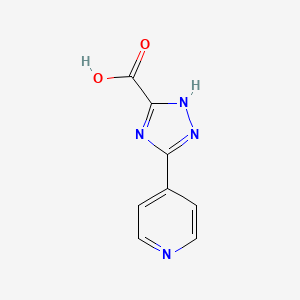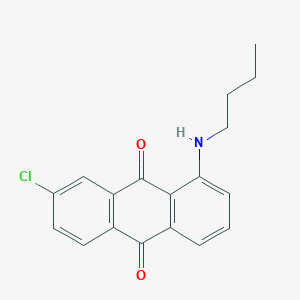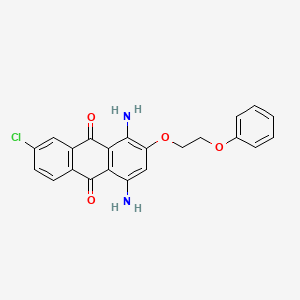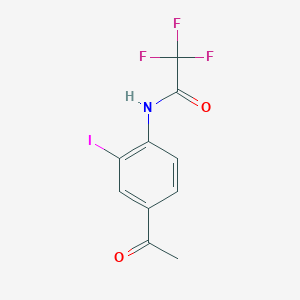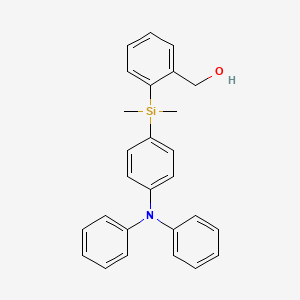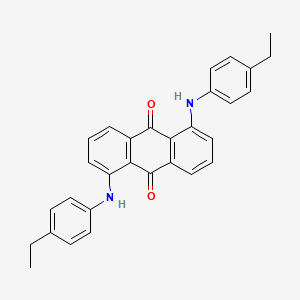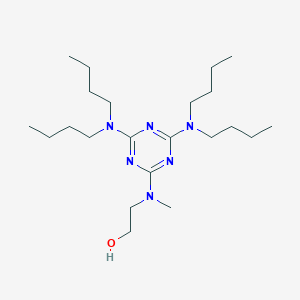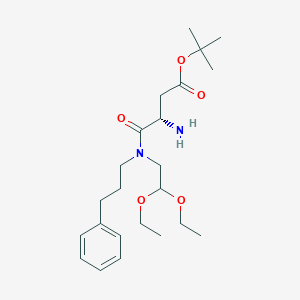
tert-Butyl(S)-3-amino-4-((2,2-diethoxyethyl)(3-phenylpropyl)amino)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(S)-3-amino-4-((2,2-diethoxyethyl)(3-phenylpropyl)amino)-4-oxobutanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a tert-butyl group, an amino group, and a diethoxyethyl group, making it a versatile molecule for chemical reactions and modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(S)-3-amino-4-((2,2-diethoxyethyl)(3-phenylpropyl)amino)-4-oxobutanoate typically involves multi-step organic reactionsThe final step often involves the deprotection of the amino group to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(S)-3-amino-4-((2,2-diethoxyethyl)(3-phenylpropyl)amino)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl(S)-3-amino-4-((2,2-diethoxyethyl)(3-phenylpropyl)amino)-4-oxobutanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological pathways and mechanisms .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for producing polymers, coatings, and other advanced materials .
Mecanismo De Acción
The mechanism of action of tert-Butyl(S)-3-amino-4-((2,2-diethoxyethyl)(3-phenylpropyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl(S)-3-amino-4-((2,2-dimethoxyethyl)(3-phenylpropyl)amino)-4-oxobutanoate
- tert-Butyl(S)-3-amino-4-((2,2-diethoxyethyl)(3-methylpropyl)amino)-4-oxobutanoate
- tert-Butyl(S)-3-amino-4-((2,2-diethoxyethyl)(3-phenylpropyl)amino)-4-hydroxybutanoate
Uniqueness
tert-Butyl(S)-3-amino-4-((2,2-diethoxyethyl)(3-phenylpropyl)amino)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C23H38N2O5 |
|---|---|
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-amino-4-[2,2-diethoxyethyl(3-phenylpropyl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C23H38N2O5/c1-6-28-21(29-7-2)17-25(15-11-14-18-12-9-8-10-13-18)22(27)19(24)16-20(26)30-23(3,4)5/h8-10,12-13,19,21H,6-7,11,14-17,24H2,1-5H3/t19-/m0/s1 |
Clave InChI |
OESIPDSFVAZWRP-IBGZPJMESA-N |
SMILES isomérico |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)[C@H](CC(=O)OC(C)(C)C)N)OCC |
SMILES canónico |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)C(CC(=O)OC(C)(C)C)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


